

Technical Guide: Tacrolimus-13C,D2 - Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of **Tacrolimus-13C,D2**, a stable isotope-labeled derivative of the potent immunosuppressant Tacrolimus. This document is intended to serve as a valuable resource for professionals in research and drug development who utilize this compound in their work.

Chemical Structure and Identification

Tacrolimus-13C,D2 is a synthetic derivative of Tacrolimus (also known as FK-506) where one carbon atom is replaced by its stable isotope, carbon-13 (¹³C), and two hydrogen atoms are replaced by deuterium (²H or D). This labeling results in a molecule with a higher molecular weight than the parent compound, which is crucial for its use as an internal standard in mass spectrometry-based assays.

Chemical Formula: C4313CH67D2NO12

Molecular Weight: 807.02 g/mol [1][2]

CAS Number: 1356841-89-8

Synonyms: FK-506-13C,D2; Fujimycin-13C,D2[3]

Physicochemical Properties



Tacrolimus-13C,D2 shares similar physicochemical properties with its unlabeled counterpart, Tacrolimus. The introduction of stable isotopes does not significantly alter its chemical reactivity or solubility.

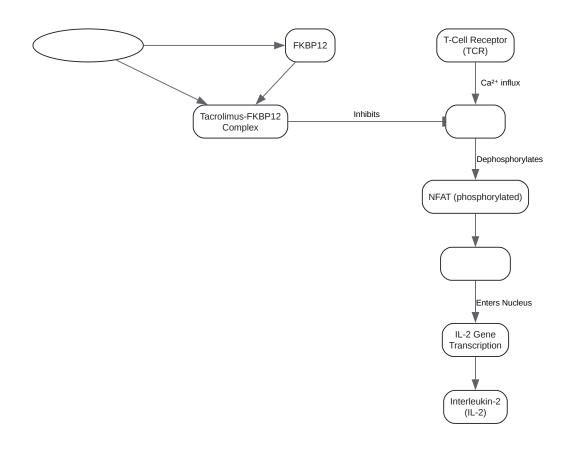
Property	Value	Reference
Appearance	White to yellow solid	
Solubility	Slightly soluble in chloroform and methanol	[4]
Storage Conditions	Store at -20°C for long-term stability	[4]
Stability	Stable for at least 4 years when stored properly	[4]

Biological and Pharmacological Properties

The biological activity of **Tacrolimus-13C,D2** is identical to that of Tacrolimus. As an immunosuppressant, it primarily acts by inhibiting calcineurin, a calcium/calmodulin-dependent protein phosphatase. This inhibition disrupts the signaling pathway that leads to T-lymphocyte activation and the subsequent production of interleukin-2 (IL-2), a key cytokine in the immune response.

The following diagram illustrates the signaling pathway of Tacrolimus:





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Figure 1: Tacrolimus Signaling Pathway

Experimental ProtocolsSynthesis and Purification

While detailed, proprietary synthesis protocols for **Tacrolimus-13C,D2** are not publicly available, the general approach for creating such stable isotope-labeled compounds involves introducing the isotopic labels during the chemical synthesis or biosynthetic pathway of the parent molecule. For Tacrolimus, which is a complex natural product produced by fermentation of Streptomyces tsukubaensis, this could involve feeding the fermentation culture with ¹³C- and D-labeled precursors.

Purification is typically achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to ensure high purity and remove any unlabeled Tacrolimus or

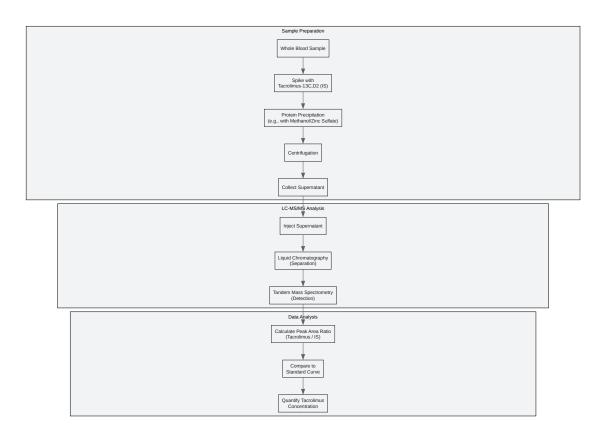


other impurities. Characterization and confirmation of the structure and isotopic enrichment are performed using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Use as an Internal Standard in LC-MS/MS Analysis

Tacrolimus-13C,D2 is predominantly used as an internal standard for the accurate quantification of Tacrolimus in biological matrices, most commonly whole blood. Its utility stems from its identical chemical and physical behavior to the unlabeled analyte during sample preparation and chromatographic separation, while being distinguishable by its higher mass in the mass spectrometer.

Experimental Workflow for Tacrolimus Quantification:



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Figure 2: LC-MS/MS Workflow for Tacrolimus



Detailed Methodologies:

- Preparation of Stock and Working Solutions:
 - Tacrolimus-13C,D2 is typically supplied as a solid. A stock solution is prepared by
 dissolving the compound in an appropriate organic solvent, such as methanol, to a known
 concentration (e.g., 1 mg/mL).
 - Working solutions of the internal standard are then prepared by diluting the stock solution with the protein precipitation solvent to the desired concentration for spiking into samples.

Sample Preparation:

- A known volume of the whole blood sample (calibrator, quality control, or unknown) is aliquoted into a microcentrifuge tube.
- A precise volume of the **Tacrolimus-13C,D2** internal standard working solution is added to each tube.
- A protein precipitation agent, commonly a mixture of methanol and zinc sulfate, is added to lyse the red blood cells and precipitate proteins.
- The mixture is vortexed thoroughly to ensure complete mixing and precipitation.
- The samples are then centrifuged at high speed to pellet the precipitated proteins.
- The clear supernatant, containing both Tacrolimus and the internal standard, is carefully transferred to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Parameters:

- Liquid Chromatography: Separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., ammonium acetate buffer) and an organic component (e.g., methanol or acetonitrile).
- Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Multiple Reaction Monitoring (MRM) is used



to selectively detect the precursor-to-product ion transitions for both Tacrolimus and **Tacrolimus-13C,D2**.

Compound	Precursor Ion (m/z)	Product Ion (m/z)
Tacrolimus	821.5	768.4
Tacrolimus-13C,D2	824.5	771.4

Note: The exact m/z values may vary slightly depending on the instrument and adduct ion being monitored (e.g., [M+NH₄]⁺ or [M+Na]⁺).

Data Presentation and Analysis

The concentration of Tacrolimus in an unknown sample is determined by calculating the ratio of the peak area of the analyte (Tacrolimus) to the peak area of the internal standard (Tacrolimus-13C,D2). This ratio is then compared to a calibration curve generated by analyzing a series of calibrators with known concentrations of Tacrolimus and a constant concentration of the internal standard.

Conclusion

Tacrolimus-13C,D2 is an indispensable tool for the accurate and precise therapeutic drug monitoring of Tacrolimus. Its use as an internal standard in LC-MS/MS assays helps to correct for variability in sample preparation and instrument response, ensuring reliable quantification. This technical guide provides essential information for researchers and clinicians working with this important compound, facilitating its effective implementation in analytical methodologies.

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